(2Z)-3-bromoprop-2-ene-1-thiol is an organic compound characterized by the presence of a bromine atom and a thiol group. This compound belongs to the class of alkenyl thiols, which are known for their potential applications in various fields including organic synthesis and medicinal chemistry. The structure of (2Z)-3-bromoprop-2-ene-1-thiol features a double bond between the second and third carbon atoms, with the bromine substituent at the third carbon and a thiol (-SH) group at the first carbon.
This compound can be synthesized through various methods, often involving reactions that introduce both the bromine and thiol functionalities. It is classified under organic halides due to the presence of the bromine atom, and as a thiol because of the -SH group. The compound's relevance is highlighted in its potential use in synthetic chemistry, particularly in the formation of complex molecules.
The synthesis of (2Z)-3-bromoprop-2-ene-1-thiol can be achieved through several routes:
The choice of method often depends on factors such as yield, reaction time, and purity of the final product. For instance, using thiolates may enhance reaction rates due to their increased nucleophilicity compared to neutral thiols.
(2Z)-3-bromoprop-2-ene-1-thiol participates in various chemical reactions:
The reactivity of (2Z)-3-bromoprop-2-ene-1-thiol is influenced by both its electrophilic bromine atom and its nucleophilic thiol group, making it versatile in synthetic applications.
The mechanism by which (2Z)-3-bromoprop-2-ene-1-thiol acts in chemical reactions typically involves:
Further studies are needed to fully characterize its physical properties under various conditions, including temperature and pressure variations.
(2Z)-3-bromoprop-2-ene-1-thiol has potential applications in:
Alkylation of thiols represents a fundamental and widely employed approach for constructing the carbon-sulfur bond in (2Z)-3-bromoprop-2-ene-1-thiol (C₃H₅BrS). This method capitalizes on the potent nucleophilicity of the thiolate anion (RS⁻), which readily disploses halides or other leaving groups in Sₙ2 reactions. The reaction typically involves reacting 3-bromopropene (allyl bromide) with a suitable sulfur source under basic conditions. Hydrogen sulfide (H₂S) or protected thiol equivalents serve as common nucleophiles, with the reaction proceeding via direct displacement to form the target molecule [6].
The choice of base critically influences reaction efficiency and stereoselectivity. Strong inorganic bases like sodium hydroxide (NaOH) facilitate deprotonation of the thiol, generating the requisite nucleophile. Phase-transfer catalysts, exemplified by Aliquat 336 (tricaprylmethylammonium chloride), are frequently employed in biphasic systems (e.g., CCl₄/water) to enhance interfacial contact between reagents, significantly improving reaction rates and yields. For instance, treatment of 3-bromopropene with H₂S under NaOH/Aliquat 336 catalysis at room temperature provides moderate yields of the target thiol . Organic bases, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offer advantages in homogeneous organic solvents. DBU effectively generates the thiolate while potentially minimizing competing side reactions like hydrolysis or polymerization of the allylic bromide. The pKa of the thiol (~8-11) dictates that efficient deprotonation requires a base of sufficient strength; DBU (pKa of conjugate acid ~13.5) is well-suited for this role [2] [6].
Thiol Source | Base | Catalyst/Additive | Solvent System | Reported Yield Range | Key Advantages/Challenges |
---|---|---|---|---|---|
H₂S | NaOH | Aliquat 336 | CCl₄/H₂O (Biphasic) | ~50-60% | Moderate yield, requires H₂S handling |
R-SH (e.g., Thiourea derivative) | K₂CO₃ | None | Ethanol/Water | ~40-70% (after deprotection) | Avoids gaseous H₂S, extra deprotection step |
H₂S or R-SH | DBU | None | THF, DMF (Homogeneous) | ~65-80% | Higher yield potential, minimizes hydrolysis |
Solvent selection profoundly impacts reaction trajectory. Polar aprotic solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)) effectively solvate the thiolate ion, enhancing its nucleophilicity and promoting faster reaction rates. However, controlling regioselectivity can be challenging. While the Sₙ2 mechanism inherently favors direct displacement at the primary carbon of 3-bromopropene, the allylic system's inherent properties create a potential energy surface where competing Sₙ2' pathways (leading to isomeric products like (2E)-1-bromoprop-2-ene-1-thiol or disulfides) must be suppressed through careful optimization of reaction conditions—temperature control, reagent stoichiometry, and solvent polarity [6] [9]. Maintaining an inert atmosphere (N₂ or Ar) is crucial throughout the synthesis to prevent oxidation of the highly reactive thiol product to disulfides.
Electrophilic addition offers an alternative disconnection strategy, focusing on the functionalization of the alkene moiety within propenyl or related precursors. The most prominent method involves the Markovnikov addition of hydrogen sulfide (H₂S) across the electron-deficient double bond of 3-bromopropene. Unlike standard hydrohalogenation, H₂S addition follows a distinct pathway due to sulfur's lower electronegativity and the propensity for forming stable thiiranium ion intermediates or proceeding via concerted mechanisms involving protonation [7].
The reaction mechanism typically involves initial protonation of the alkene by a protic acid (often H₂S itself acting as a weak acid, or with added Brønsted acids like HCl or HBr), generating a carbocation intermediate. Markovnikov orientation dictates that protonation occurs preferentially at the terminal carbon (C1), yielding the more stable secondary carbocation at C2. Subsequent nucleophilic attack by hydrosulfide ion (HS⁻) on this carbocation then yields the product, (2Z)-3-bromoprop-2-ene-1-thiol. The observed Z-stereochemistry arises from the inherent geometry of the carbocation intermediate and the trajectory of nucleophilic attack, though mixtures can form without careful control [3] [7].
Alternatively, a bromonium ion mechanism can operate when molecular bromine (Br₂) is present alongside H₂S. Bromine adds electrophilically to 3-bromopropene, forming a cyclic bromonium ion intermediate. Regioselective ring opening by HS⁻ at the less substituted carbon (terminal carbon, C3) would then yield the target 1,3-dibromopropane-1-thiol, which is not the desired product. To obtain (2Z)-3-bromoprop-2-ene-1-thiol via electrophilic addition, the H₂S addition pathway without bromine is more relevant, focusing on protonation/carbocation formation or thiiranium ions [3] [7].
Controlling stereochemistry during electrophilic addition presents significant challenges. The planar nature of carbocation intermediates leads to loss of stereochemical information. Achieving high selectivity for the Z-isomer requires precise tuning of reaction parameters—low temperature to minimize ion rotation or rearrangement, specific solvent systems (e.g., dichloromethane or ethers), and controlled stoichiometry of H₂S and any co-acids to suppress polysulfide formation and polymerization. While theoretically feasible, electrophilic addition often yields lower stereoselectivity compared to alkylation or transition metal-catalyzed methods, making it less favored for producing isomerically pure (2Z)-3-bromoprop-2-ene-1-thiol [7] [9].
Transition metal catalysis provides sophisticated tools for constructing the C-S bond in (2Z)-3-bromoprop-2-ene-1-thiol with potentially enhanced regio- and stereocontrol. Palladium and copper complexes are predominant catalysts, leveraging their ability to activate C-Br bonds in precursors like 3-bromopropene or 1,3-dibromopropene and facilitate cross-coupling with sulfur nucleophiles [4] [8].
Palladium-catalyzed reactions often utilize Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in conjunction with phosphine ligands. A key strategy involves the coupling of 3-bromopropene with protected thiols (e.g., thioacetates, thioureas, or stannyl sulfides) via oxidative addition of the C-Br bond into Pd(0), transmetalation with the sulfur source, and reductive elimination to form the C-S bond. Ligand choice (e.g., bulky phosphines like XPhos or SPhos) is critical for suppressing β-hydride elimination—a major side reaction pathway leading to allene or diene formation—and for achieving high chemoselectivity for the desired substitution product over reduction or dimerization products [4] [8]. Copper catalysis, employing complexes like CuI with N,N-ligands (e.g., 1,10-phenanthroline, DMEDA) or phosphines, offers a cost-effective alternative. These systems often operate under Ullmann-type coupling conditions, directly coupling 3-bromopropene with metal thiolates (e.g., CuSR, NaSR, or ArSR). Copper catalysts can be particularly effective for coupling with arylthiols, but adapting them to aliphatic thiols like those needed for the target molecule requires careful optimization to prevent dehydrohalogenation of the allylic bromide [4] [8].
Catalyst System | Sulfur Source | Precursor | Key Ligands/Additives | Targeted Advantages | Common Challenges |
---|---|---|---|---|---|
Pd(0) (e.g., Pd₂(dba)₃) | R-SnBu₃, R-B(OR)₂, R-ZnX | 1,3-Dibromopropene | XPhos, SPhos, AsPh₃ | High functional group tolerance, potential for stereocontrol | Cost, sensitivity to β-hydride elimination |
Pd(0)/Pd(II) | KSAc, Thiourea Derivatives | 3-Bromopropene | PPh₃, BINAP | Simpler precursor | Deprotection needed, competing allylic amination |
CuI / CuBr | ArSNa, AlkylSNa | 3-Bromopropene | 1,10-Phenanthroline, DMEDA, DPPF | Lower cost, moderate conditions | Over-reduction, homo-coupling of thiolate |
Ni(0) (e.g., Ni(cod)₂) | ArSH, AlkylSH | 3-Bromopropene | Bipyridine, DPPF | Potential for unique reactivity | Less explored, air sensitivity |
A highly promising strategy for stereoselective synthesis involves the catalytic anti-Markovnikov hydrothiolation of terminal alkynes. In this approach, a transition metal catalyst (e.g., Pd, Ni, or Ru complexes) adds a thiol (R-SH) across a terminal alkyne like propargyl bromide (HC≡C-CH₂Br), directing the thiol group specifically to the terminal carbon. This reaction proceeds via anti-Markovnikov addition, yielding (Z)-1-bromo-3-thio-substituted propene intermediates. When R=H, this directly provides the target molecule. Achieving high Z-selectivity often requires specific ligand frameworks that control the insertion geometry and dictate syn or anti addition pathways. While primarily explored with aryl thiols, adapting this methodology to H₂S surrogates offers a potential direct route to the target alkenyl thiol [4] [8]. Precursor control is another significant advantage. Using 1,3-dibromopropene (specifically the (E)- or (Z)-isomer) in cross-coupling allows for potential transfer of alkene geometry to the product if the C-S bond formation occurs without isomerization. Pd-catalyzed Stille coupling using (Z)-1,3-dibromopropene and tributylstannyl hydrosulfide (Bu₃SnSH) or thiostannanes represents a powerful, albeit less atom-economical, route potentially capable of delivering the pure Z-isomer [4].
The defined (Z)-configuration around the C2=C3 double bond is crucial for the chemical behavior and potential applications of this molecule. Achieving high stereoselectivity requires strategies that either directly construct the Z-alkene or isomerize mixtures towards the thermodynamically less stable Z-form [4] [9].
Stereocontrolled Synthesis from Alkynes: Partial reduction of appropriately substituted alkynes provides the most reliable access to defined Z-alkenes. Catalytic hydrogenation using poisoned catalysts (Lindlar's catalyst: Pd/CaCO₃ poisoned with Pb(OAc)₂ and quinoline) selectively delivers the cis-alkene (Z-isomer). Applying this to 3-bromoprop-1-yne-1-thiol (BrHC≡C-CH₂SH) would directly yield the target (2Z)-3-bromoprop-2-ene-1-thiol. However, the instability of the precursor alkyne-thiol makes this route challenging. An alternative involves synthesizing protected derivatives like 3-bromoprop-1-yne-1-thioacetate (BrHC≡C-CH₂SAc), performing Lindlar reduction to yield (Z)-BrHC=C-CH₂SAc, followed by deprotection (e.g., NH₃/MeOH or Hg²⁺/H₃O⁺) to liberate the free thiol. This multi-step approach offers excellent stereocontrol (>95% Z) but requires handling sensitive intermediates [9]. Dissolving metal reductions (e.g., Na/NH₃(l)) favor trans-addition of hydrogen, yielding the E-isomer predominantly, and are therefore unsuitable for the Z-target.
Sterically Directed Alkylation/Elimination: Stereoselective formation can be achieved through elimination reactions where the antiperiplanar requirement dictates the alkene geometry. Treating a precursor like (2R,3R)- or (2S,3S)-2,3-dibromopropane-1-thiol with a strong, non-nucleophilic base (e.g., DBU) promotes anti-elimination of HBr. Due to the stereochemistry of the starting material (typically derived from anti-addition of Br₂ to allyl thiol), this elimination yields the Z-alkene as the major product. The Peterson elimination offers another route. Generating the β-hydroxysilane precursor (3-bromo-2-hydroxypropyl)trimethylsilane, followed by oxidation to the aldehyde and Peterson olefination (using a thiol-stabilized reagent or subsequent functionalization), can provide routes to the Z-alkene, although controlling stereochemistry specifically for this molecule requires precise substrate design [4] [9].
Equilibration and Kinetic Control: The Z-isomer of (2Z)-3-bromoprop-2-ene-1-thiol is thermodynamically less stable than its E-counterpart due to unfavorable steric interactions between the bromine atom and the CH₂SH group. However, kinetic control during synthesis can favor the Z-form. This can be achieved by employing bulky reagents or catalysts during alkylation or electrophilic addition that sterically hinder the approach leading to the E-isomer. Low-temperature reactions can also trap the kinetically favored Z-product before isomerization occurs. Direct isomerization of the E-isomer to the Z-isomer is challenging due to the relatively high energy barrier for rotation around the C=C bond in such conjugated systems. Photochemical isomerization represents a potential but less common method. Consequently, most synthetic efforts prioritize direct stereoselective construction over isomerization [4] [9]. Careful characterization using techniques like ¹H NMR (coupling constants Jₛᵧₙ ~ 7-10 Hz for Z vs. Jₜᵣₐₙₛ ~12-15 Hz for E), GC-MS with chiral columns, or polarimetry (if enantiopure) is essential to confirm the Z-configuration and isomeric purity.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8